2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of the compound 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance. The enhancement of these pathways can lead to improved glucose uptake and energy expenditure .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties.
Result of Action
The result of the action of this compound is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . This results in improved glucose uptake and energy expenditure, which can be beneficial in the management of Type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]thiazole-2-thiol, which is then reacted with an appropriate halogenated pyrazolo[1,5-a]pyridine derivative under basic conditions to form the thioether linkage. The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated derivatives, bases like sodium hydride (NaH), and solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: Another PTP1B inhibitor with a similar thioether linkage but different acetamido substitution.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: A compound with a benzo[d]thiazole moiety used in photophysical studies.
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is unique due to its specific combination of benzo[d]thiazole and pyrazolo[1,5-a]pyridine structures, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(11-23-17-20-13-5-1-2-7-15(13)24-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCKSMODZCJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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